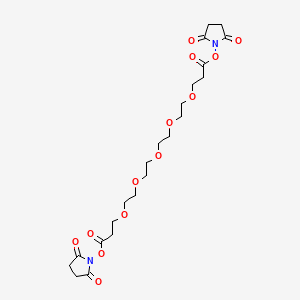

Bis-PEG5-NHS ester

説明

Bis-PEG5-NHS ester, also known as Bis-N-succinimidyl-(pentaethylene glycol) ester, is a compound widely used in bioconjugation and crosslinking applications. It is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups at both ends of a polyethylene glycol (PEG) spacer. This compound is known for its ability to form stable amide bonds with primary amines, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG5-NHS ester typically involves the reaction of pentaethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and identity of the final product .

化学反応の分析

Reaction Mechanism

Bis-PEG5-NHS ester reacts with primary amines (e.g., lysine ε-amines or N-terminal α-amines) via nucleophilic substitution to form stable amide bonds. Each NHS ester group releases N-hydroxysuccinimide (NHS) during the reaction . The PEG5 spacer (21.7 Å) enhances solubility and reduces steric hindrance .

Reaction Scheme:

(R = PEG5 spacer; P = protein/peptide)

Optimal Reaction Conditions

Key parameters for efficient conjugation include:

Quenching: Excess Tris (pH 8.0) or glycine (pH 3.0) terminates reactions .

Hydrolysis Kinetics

Hydrolysis competes with amine conjugation, influenced by pH and temperature:

| pH | Half-Life (25°C) | Notes |

|---|---|---|

| 7.0 | 4–5 hours | Minimal hydrolysis in neutral conditions. |

| 8.6 | 10 minutes | Rapid degradation in alkaline buffers. |

Hydrolysis rates are accelerated in low-protein-concentration solutions .

Solubility and Handling

- Solubility: Water-soluble at working concentrations due to PEG spacer . For storage, dissolve in anhydrous DMSO/DMF to minimize hydrolysis .

- Storage: -20°C, desiccated; stable for ≤3 months in dry solvent .

Example Procedure

A protocol for conjugating benzylamine to this compound yielded 66% product :

- Dissolve this compound (1.0 g, 1.9 mmol) in acetonitrile (39 mL).

- Add triethylamine (4.7 mL) and benzylamine (620 µL).

- Stir for 17 hours at 25°C.

- Purify via silica chromatography (CHCl:MeOH = 8:1).

Analytical Data:

Comparison with Other Crosslinkers

Stability and Challenges

科学的研究の応用

Protein Labeling and Crosslinking

One of the primary applications of Bis-PEG5-NHS ester is in the field of protein labeling and crosslinking. The NHS groups react with primary amines present in proteins, forming stable amide bonds. This property is particularly useful for:

- Studying Protein Interactions : By covalently linking proteins, researchers can investigate interactions and structural conformations using techniques such as mass spectrometry and fluorescence microscopy.

- Creating Bioconjugates : The compound facilitates the development of bioconjugates that can be used in targeted therapies or diagnostics, enabling the attachment of drugs or imaging agents to specific proteins .

This compound plays a significant role in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. Its PEG component enhances solubility and reduces immunogenicity, which are critical factors for successful drug formulations.

- Antibody-Drug Conjugates : The compound is utilized to link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The non-cleavable nature ensures that the drug remains attached until it reaches the target site .

- Polymer-Based Drug Delivery : In liposome formulations, this compound can be incorporated to modify surface properties, improving circulation time and targeting capabilities .

Case Study: ADC Development

In a recent study, researchers synthesized a bispecific agent using this compound as a linker to connect two targeting peptides. The resulting conjugate demonstrated enhanced specificity for tumor cells expressing both receptors, showcasing the potential of this compound in developing advanced therapeutic strategies .

Synthesis of PROTACs

Another innovative application of this compound is in the synthesis of proteolysis-targeting chimeras (PROTACs). These molecules recruit E3 ligases to target specific proteins for degradation, offering a novel approach to cancer treatment.

- Mechanism : By linking a ligand that binds to the target protein with an E3 ligase ligand through this compound, researchers can effectively induce degradation of unwanted proteins within cells .

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Protein Labeling | Stable covalent attachment for interaction studies |

| Antibody-Drug Conjugates | Targeted drug delivery with reduced side effects |

| PROTAC Development | Inducing targeted protein degradation |

作用機序

The mechanism of action of Bis-PEG5-NHS ester revolves around its ability to form covalent bonds with primary amines. The NHS ester groups react with amine groups to form stable amide bonds, effectively linking two molecules together. This property is exploited in various applications, such as protein crosslinking, drug conjugation, and surface modification .

類似化合物との比較

Bis-PEG5-NHS ester is unique due to its specific PEG spacer length and dual NHS ester functionality. Similar compounds include:

Bis-PEG3-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.

Bis-PEG11-NHS ester: Features a longer PEG spacer, providing greater flexibility and distance between conjugated molecules.

BS (PEG)5: Another bis-succinimide ester-activated PEG compound used for similar crosslinking applications

Each of these compounds has distinct properties that make them suitable for specific applications, but this compound is often preferred for its balanced spacer length and reactivity .

生物活性

Bis-PEG5-NHS ester (CAS #: 756526-03-1) is a bifunctional crosslinker widely utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This compound features two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, forming stable amide bonds. The incorporation of polyethylene glycol (PEG) spacers enhances solubility and reduces immunogenicity, making it a valuable tool in biochemical research and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H32N2O13 |

| Molecular Weight | 532.50 g/mol |

| Physical State | Liquid |

| Solubility | Water-soluble |

| Storage Conditions | -20°C, desiccated |

The primary mechanism of this compound involves the reaction between the NHS ester and primary amines present in proteins or peptides. This reaction occurs optimally at pH 7-9, leading to the formation of covalent bonds that stabilize the conjugate. The hydrolysis of NHS esters is a competing reaction that can be influenced by pH and concentration, thus careful optimization is necessary for effective use in conjugation protocols .

Applications in Research and Medicine

1. Antibody-Drug Conjugates (ADCs):

this compound serves as a linker in ADCs, which are designed to deliver cytotoxic agents selectively to cancer cells while minimizing systemic toxicity. The PEG spacer provides flexibility and reduces aggregation, enhancing the pharmacokinetics of the conjugated drug .

2. Protein Labeling:

The compound is also employed for labeling proteins with fluorescent tags or other functional groups, facilitating studies on protein interactions and cellular localization. Its water solubility makes it suitable for various biological applications .

Case Studies

Case Study 1: Synthesis of PEGylated Proteins

In a study published by BroadPharm, this compound was used to synthesize PEGylated proteins which demonstrated improved solubility and reduced immunogenicity compared to non-PEGylated counterparts. The study highlighted the importance of optimizing reaction conditions to achieve high yields of functional conjugates .

Case Study 2: Tumor Targeting with ADCs

Research involving radiolabeled heterobivalent peptidic ligands utilized this compound for tumor targeting. The study found that the incorporation of this linker significantly enhanced the specificity and sensitivity of imaging techniques used in tumor visualization .

Research Findings

Recent studies have shown that this compound can effectively enhance the therapeutic index of drugs by ensuring targeted delivery while reducing off-target effects. The following table summarizes key findings from various studies:

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYUGLBWKRXQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-03-1 | |

| Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。